NUCC-390

Description

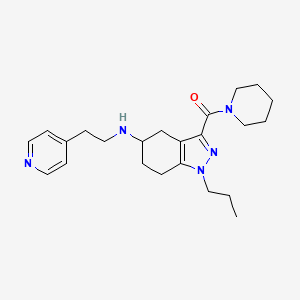

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEIKILOAGDRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NUCC-390: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction: NUCC-390 is a novel, selective, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by mimicking the action of the receptor's natural ligand, CXCL12α (also known as Stromal Cell-Derived Factor-1 or SDF-1), to stimulate downstream signaling pathways.[3][4][5] This activity has positioned this compound as a significant tool in pharmacological research and a potential therapeutic agent, particularly in the field of neuroregeneration. Its mechanism stands in direct opposition to well-known CXCR4 antagonists like AMD3100 (Plerixafor). This document provides an in-depth overview of the molecular mechanisms, pharmacological profile, and experimental validation of this compound's action.

Core Mechanism: CXCR4 Receptor Activation

The primary mechanism of action for this compound is its direct binding to and activation of the CXCR4 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular events that mediate the compound's physiological effects. The binding of this compound to CXCR4 relies on key amino acid residues within the receptor, including Asp⁹⁷, Glu²⁸⁸, and His¹¹³, which are also crucial for the interaction with the endogenous ligand CXCL12α.

Downstream Signaling Pathways

Upon activation by this compound, the CXCR4 receptor triggers several key downstream signaling events characteristic of GPCR activation.

-

Intracellular Calcium Mobilization : this compound induces a potent and rapid increase in intracellular calcium concentration ((Ca²⁺)i). This response is a hallmark of CXCR4 activation via the Gq protein pathway, leading to the activation of phospholipase C and subsequent release of calcium from intracellular stores. This effect is effectively blocked by the CXCR4 antagonist AMD3100.

-

ERK Activation : The compound stimulates the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This indicates that this compound engages signaling cascades involved in cell growth, differentiation, and survival.

-

Receptor Internalization : Following agonist stimulation, this compound induces the internalization of CXCR4 receptors from the cell membrane into cytosolic vesicles. This is a common regulatory mechanism for GPCRs, leading to signal desensitization and receptor recycling. This process is also inhibited by AMD3100.

Quantitative Pharmacological Data

The activity of this compound has been quantified through various in vitro assays, summarized below.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (IC₅₀) | 0.8 μM | Competitive radioligand displacement of ³⁵S-CXCL12α | |

| Calcium Mobilization (EC₅₀) | 1.2 μM | (Ca²⁺)i flux in C8161 melanoma cells | |

| Receptor Selectivity | >50 μM | β-arrestin recruitment assays against CXCR1–3, CCR5–7 | |

| Effective Concentration | 10 μM | pERK activation, chemotaxis, and receptor internalization | |

| Effective Concentration | 0.25 - 1.25 μM | In vitro axonal growth (cultured neurons) | |

| Effective In Vivo Dosage | 3.2 mg/kg | NMJ recovery in mice (twice daily, 3 days) |

Physiological Function: Neuroregeneration and Axonal Growth

The most significant documented effect of this compound is its potent ability to promote nerve repair and axonal growth. Following peripheral nerve injury, the CXCR4 receptor is expressed at the injury site within the axonal compartment, while its ligand CXCL12α is released by surrounding Schwann cells. This compound leverages this natural regenerative axis to accelerate recovery.

-

Axonal Elongation: In vitro studies using primary cultures of spinal cord motor neurons and cerebellar granule neurons show that this compound significantly boosts axon elongation. This effect is confirmed to be CXCR4-dependent, as it is nullified by co-treatment with AMD3100.

-

Functional Recovery: In vivo models of nerve damage, including sciatic nerve crush and neurotoxin-induced degeneration, demonstrate that treatment with this compound accelerates the functional and anatomical recovery of the neuromuscular junction (NMJ). This is evidenced by improved compound muscle action potential (CMAP) recordings and increased re-innervation of the NMJ.

Experimental Protocols

Below are the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Assays

-

Intracellular Calcium Mobilization Assay:

-

Cell Line: CXCR4-expressing C8161 melanoma cells were used.

-

Procedure: Cells were loaded with a calcium-sensitive fluorescent dye.

-

Treatment: A baseline fluorescence was established before the addition of this compound (10 μM). For inhibition studies, cells were pre-incubated with AMD3100 (1 μM) before agonist addition.

-

Readout: Changes in intracellular calcium were measured by monitoring fluorescence intensity over time. Each colored line in the original data represents the response of a single cell.

-

-

ERK Activation Assay:

-

Cell Line: C8161 cells.

-

Procedure: Cells were treated with this compound (10 μM) or SDF-1 (100 nM) for a specified duration (e.g., 30 minutes).

-

Analysis: Cell lysates were collected and analyzed via Western Blot using antibodies specific for phosphorylated ERK (pERK) and total ERK.

-

Readout: Densitometry was used to quantify the ratio of pERK to total ERK, indicating the level of pathway activation.

-

-

Receptor Internalization Assay:

-

Cell Line: HEK293 cells transiently transfected with a CXCR4-YFP (Yellow Fluorescent Protein) fusion construct.

-

Procedure: Transfected cells were grown on coverslips.

-

Treatment: Cells were treated with this compound (10 μM) or SDF-1 (100 nM) for 2 hours.

-

Readout: The subcellular localization of the CXCR4-YFP protein was visualized using fluorescence microscopy. Internalization was confirmed by the shift of fluorescence from the plasma membrane to intracellular vesicles.

-

-

In Vitro Axonal Growth Assay:

-

Cell Cultures: Primary cultures of rat spinal cord motor neurons (SCMNs) or cerebellar granule neurons (CGNs) were established.

-

Treatment: Neurons were treated for 24 hours with varying concentrations of this compound (e.g., 0.25 μM).

-

Staining: After treatment, cells were fixed and immunostained for the neuronal marker β₃-tubulin to visualize axons.

-

Analysis: Axons were traced using imaging software, and their total length was measured and compared to vehicle-treated controls.

-

In Vivo Models

-

Nerve Regeneration Model (Sciatic Nerve Crush):

-

Animal Model: CD1 or C57BL/6J mice.

-

Procedure: The sciatic nerve was surgically exposed and crushed with fine forceps for a controlled duration.

-

Treatment: this compound (e.g., 3.2 mg/kg) or vehicle was administered, often via local injection, twice daily for a set period.

-

Functional Readout: Recovery of neurotransmission was monitored over time (e.g., 7, 14, and 28 days post-injury) by recording the compound muscle action potential (CMAP) from the gastrocnemius muscle upon nerve stimulation.

-

Anatomical Readout: At the end of the experiment, nerves were harvested, sectioned, and stained for markers of active axonal regrowth (e.g., GAP43) and re-innervation to visualize anatomical recovery.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound (EVT-278154) | 1060524-97-1 [evitachem.com]

- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]

The Agonist NUCC-390: A Deep Dive into Its Downstream Signaling Cascades

For Immediate Release

This technical guide provides an in-depth exploration of the downstream signaling pathways activated by NUCC-390, a novel and selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound and its therapeutic potential.

Introduction

This compound has emerged as a significant research tool for studying CXCR4 signaling and holds promise for therapeutic applications, particularly in nerve regeneration.[1][2][3] As an agonist, this compound mimics the action of the natural ligand for CXCR4, stromal cell-derived factor-1 (SDF-1 or CXCL12), initiating a cascade of intracellular events. Understanding these downstream pathways is critical for elucidating its biological functions and for the development of targeted therapies. This guide will focus on three primary signaling axes activated by this compound: the Gα13/RhoA pathway, the YAP/TAZ pathway, and the emerging link to SREBP-mediated lipid metabolism.

Core Signaling Pathways of this compound Activation

Upon binding to CXCR4, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. While CXCR4 can couple to various G proteins, this guide will detail the pathways with established or strongly suggested links to CXCR4 activation.

The Gα13-RhoA Signaling Axis

Activation of CXCR4 by its agonists has been shown to engage the Gα13 subunit of heterotrimeric G proteins. This initiates a signaling cascade that culminates in the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell migration, and proliferation.

Signaling Cascade:

-

Gα13 Activation: this compound binding to CXCR4 facilitates the exchange of GDP for GTP on the Gα13 subunit, causing its dissociation from the Gβγ dimer.

-

RhoGEF Activation: Activated Gα13 interacts with and activates Rho guanine nucleotide exchange factors (RhoGEFs), such as p115-RhoGEF.

-

RhoA Activation: RhoGEFs, in turn, catalyze the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.

-

Downstream Effects: Active RhoA then engages downstream effectors like Rho-associated kinase (ROCK), leading to changes in cytoskeletal dynamics, cell adhesion, and motility.

The YAP/TAZ Mechanotransduction Pathway

Recent evidence suggests a connection between CXCR4 signaling and the activation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This pathway is a critical mediator of mechanotransduction, converting mechanical cues into transcriptional programs that regulate cell proliferation, survival, and organ size. The activation of RhoA is a key upstream event that can lead to YAP/TAZ activation.

Signaling Cascade:

-

Cytoskeletal Reorganization: RhoA-mediated changes in the actin cytoskeleton increase intracellular mechanical tension.

-

LATS1/2 Inhibition: This increased tension can lead to the inhibition of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), the core kinases of the Hippo pathway.

-

YAP/TAZ Dephosphorylation: Inactive LATS1/2 are unable to phosphorylate YAP and TAZ.

-

Nuclear Translocation: Dephosphorylated YAP and TAZ translocate from the cytoplasm to the nucleus.

-

Gene Transcription: In the nucleus, YAP/TAZ associate with TEAD transcription factors to drive the expression of target genes involved in cell growth and proliferation, such as CTGF and CYR61.[1][4]

SREBP-Mediated Lipid Metabolism

An emerging area of research points to a role for CXCR4 in regulating lipid metabolism through the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are master transcriptional regulators of genes involved in cholesterol and fatty acid synthesis.

Signaling Cascade:

A recent study suggests that the activation of CXCR4 can lead to the activation of SREBP transcription factors, which in turn induce the expression of downstream lipogenic genes. This pathway appears to be mediated by the PI3K/AKT signaling axis.

Quantitative Data

While direct quantitative data for this compound's effect on these specific downstream pathways is still emerging, the following table summarizes known quantitative information related to this compound's activity.

| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference |

| pERK Levels | C8161 cells | 10 μM | 30 mins (pre-treatment) | Increased pERK levels | |

| (Ca)i Response | Not specified | 10 μM | Not specified | Strong intracellular calcium response | |

| CXCR4 Internalization | HEK cells | 10 μM | 2 hours | Induced CXCR4 receptor internalization | |

| Axonal Growth | Cerebellar granule neurons (CGNs) | 0-1.25 μM | 24 hours | Stimulated axonal growth via CXCR4 | |

| NMJ Recovery | CD-1 mice | 3.2 mg/kg (in vivo) | Twice daily for 3 days | Promoted functional and anatomical recovery of the neuromuscular junction |

Experimental Protocols

Gα13 Activation Assay (Pull-Down Method)

This protocol is adapted for the detection of active, GTP-bound Gα13.

Materials:

-

Cell lysates treated with this compound or control.

-

Anti-Gα13-GTP specific antibody.

-

Protein A/G agarose beads.

-

1X Assay/Lysis Buffer.

-

Wash Buffer.

-

SDS-PAGE and Western blotting reagents.

-

Anti-Gα13 antibody for detection.

Procedure:

-

Cell Lysis: Lyse cells after treatment with this compound using an appropriate lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate cell lysates with an anti-Gα13-GTP specific antibody to bind active Gα13.

-

Pull-Down: Add protein A/G agarose beads to the lysate-antibody mixture to precipitate the antibody-Gα13-GTP complex.

-

Washes: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Gα13 antibody to detect the amount of activated Gα13.

RhoA Activation Assay (G-LISA)

The G-LISA™ assay is a 96-well plate-based ELISA for the detection of active RhoA.

Materials:

-

G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP affinity plate, lysis buffer, wash buffer, antibodies, and detection reagents).

-

Cell lysates from this compound treated and control cells.

-

Microplate reader.

Procedure:

-

Cell Lysis: Lyse cells according to the kit protocol after this compound treatment.

-

Lysate Incubation: Add cell lysates to the wells of the Rho-GTP affinity plate and incubate.

-

Washes: Wash the wells to remove unbound proteins.

-

Primary Antibody: Add the anti-RhoA primary antibody and incubate.

-

Washes: Wash the wells.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate.

-

Washes: Wash the wells.

-

Detection: Add HRP detection reagent and measure the absorbance or luminescence using a microplate reader. The signal is proportional to the amount of active RhoA in the sample.

YAP/TAZ Nuclear Translocation Assay (Immunofluorescence)

This protocol describes the visualization and quantification of YAP/TAZ nuclear translocation using immunofluorescence microscopy.

Materials:

-

Cells cultured on coverslips.

-

This compound.

-

Paraformaldehyde (PFA) for fixation.

-

Triton X-100 for permeabilization.

-

Blocking buffer (e.g., BSA or serum).

-

Primary antibodies against YAP and/or TAZ.

-

Fluorescently labeled secondary antibodies.

-

DAPI or Hoechst for nuclear counterstaining.

-

Fluorescence microscope and image analysis software.

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.

-

Fixation: Fix the cells with 4% PFA.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Primary Antibody Incubation: Incubate with primary antibodies against YAP or TAZ.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.

-

Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ. An increase in this ratio indicates nuclear translocation.

Conclusion

This compound, as a potent CXCR4 agonist, activates a complex network of downstream signaling pathways. The well-established Gα13-RhoA axis and the interconnected YAP/TAZ pathway are central to its effects on cell motility and proliferation. The emerging link to SREBP-mediated lipid metabolism opens new avenues for understanding the broader physiological roles of CXCR4 signaling. Further research, particularly generating quantitative data on the direct effects of this compound on these pathways, will be crucial for fully realizing its therapeutic potential. This guide provides a foundational understanding of these signaling cascades and the experimental approaches to investigate them, serving as a valuable resource for the scientific community.

References

The Role of NUCC-390 in Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUCC-390 is a novel, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis. Activation of CXCR4 by its endogenous ligand, CXCL12 (also known as SDF-1), initiates a cascade of intracellular signaling events, a key component of which is the mobilization of intracellular calcium. This technical guide provides an in-depth overview of the role of this compound in stimulating this crucial signaling pathway, presenting available data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Data Presentation: The Impact of this compound on Intracellular Signaling

While a specific half-maximal effective concentration (EC50) for this compound-induced calcium mobilization is not yet publicly available in the scientific literature, existing studies provide valuable qualitative and semi-quantitative insights into its activity.

| Parameter | Compound | Cell Line | Concentration | Observed Effect | Citation |

| Intracellular Calcium ((Ca²⁺)i) Mobilization | This compound | C8161 melanoma cells | 10 µM | Produces a strong intracellular calcium response. This effect is blocked by the CXCR4-selective antagonist AMD3100. | [1] |

| SDF-1 (endogenous agonist) | C8161 melanoma cells | 100 nM | Induces a robust intracellular calcium response. | [1] | |

| ERK Phosphorylation (pERK) | This compound | C8161 cells | 10 µM | Leads to increased levels of phosphorylated ERK (pERK) after 30 minutes of pre-treatment, indicating downstream signaling activity. | [2] |

| CXCR4 Receptor Internalization | This compound | HEK293 cells expressing CXCR4-YFP | 10 µM | Induces CXCR4 receptor internalization after 2 hours. | [2] |

| This compound | HEK293 cells expressing CXCR4-YFP | 0.01 µM - 10 µM | Produces a dose-dependent increase in the degree of CXCR4-YFP internalization. | [3] | |

| Axonal Growth Stimulation | This compound | Cultured cerebellar granule neurons (CGNs) | 0 - 1.25 µM | Boosts axonal growth via CXCR4 over 24 hours. |

Signaling Pathways of this compound-Mediated Calcium Mobilization

This compound, as an agonist of the CXCR4 receptor, is understood to initiate calcium mobilization through the canonical Gq protein signaling pathway. The binding of this compound to CXCR4 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. This sets off a well-defined cascade of intracellular events culminating in the release of calcium from intracellular stores.

References

An In-depth Technical Guide to NUCC-390 and CXCR4 Receptor Internalization

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the small molecule NUCC-390, focusing on its role as a CXCR4 receptor agonist and its impact on receptor internalization. It consolidates key findings, presents quantitative data, outlines experimental methodologies, and visualizes complex biological pathways and workflows.

Introduction: The CXCR4 Receptor and the Agonist this compound

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a critical role in numerous physiological processes, including hematopoiesis, cell migration, and immune responses.[1][2] Its sole endogenous ligand is the chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1).[3] The CXCL12/CXCR4 signaling axis is integral to cell homing and retention in the bone marrow and is also implicated in pathological conditions such as cancer metastasis and HIV-1 entry into T-cells.[1][2]

This compound is a novel, selective small-molecule agonist designed to target the CXCR4 receptor. By mimicking the action of the natural ligand CXCL12, this compound activates downstream signaling pathways. A key characteristic of its action is the induction of CXCR4 receptor internalization, a process of receptor desensitization and trafficking that has significant implications for modulating cellular responses. This guide delves into the molecular mechanisms of this compound, with a specific focus on its ability to induce CXCR4 internalization.

Mechanism of Action and Downstream Signaling

This compound functions as a direct agonist of the CXCR4 receptor. Its binding initiates a cascade of intracellular events characteristic of CXCR4 activation. This activity is demonstrated to be in direct opposition to known CXCR4 antagonists like AMD3100.

Key signaling events triggered by this compound include:

-

Calcium Mobilization: Treatment of CXCR4-expressing cells with this compound leads to a robust increase in intracellular calcium ((Ca)i) concentration. This response is a hallmark of Gαq protein coupling and subsequent activation of the Phospholipase C (PLC) pathway. The calcium response induced by this compound can be blocked by the selective CXCR4 antagonist AMD3100, confirming its receptor-specific action.

-

ERK Phosphorylation: this compound stimulation also leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Pre-treatment with 10 μM this compound for 30 minutes results in elevated levels of phosphorylated ERK (pERK), indicating the activation of the MAPK/ERK signaling cascade, which is crucial for cell growth and proliferation.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on CXCR4 signaling and internalization.

Table 1: Effect of this compound on CXCR4 Receptor Internalization

| Treatment | Concentration | Duration | Cell Line | % Internalized CXCR4 | % Membrane-Associated CXCR4 | Reference |

|---|---|---|---|---|---|---|

| Vehicle Control | N/A | N/A | HEK (CXCR4-YFP) | 31% | 69% | |

| This compound | 10 µM | 2 hours | HEK (CXCR4-YFP) | Internalization Induced | N/A | |

| SDF-1 (Natural Ligand) | N/A | N/A | HEK (CXCR4-YFP) | Increased | Decreased |

| this compound | 0.01 µM - 10 µM | N/A | HEK (CXCR4-YFP) | Dose-dependent Increase | Dose-dependent Decrease | |

Table 2: Effect of this compound on Downstream Signaling Pathways

| Assay | Treatment | Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Calcium Imaging | This compound | Dose-dependent | N/A | Increased intracellular calcium |

| ERK Phosphorylation | this compound | 10 µM | 30 minutes | Increased levels of pERK | |

CXCR4 Signaling and Internalization Pathways

Upon agonist binding, CXCR4 activates multiple signaling pathways. These can be broadly categorized as G protein-dependent and G protein-independent.

-

G Protein-Dependent Signaling: CXCR4 primarily couples to Gαi proteins, which inhibit adenylyl cyclase, and Gαq proteins, which activate Phospholipase C (PLC). The liberated Gβγ subunits can activate Phosphoinositide-3 Kinase (PI3K). These pathways collectively regulate gene transcription, cell survival, and migration.

-

G Protein-Independent Signaling: CXCR4 can also signal independently of G proteins, notably through the JAK/STAT pathway, which is activated following receptor dimerization and tyrosine phosphorylation.

-

Receptor Internalization: Agonist-induced stimulation leads to the phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinases (GRKs). This phosphorylation event recruits β-arrestins, which uncouple the receptor from G proteins and target it for endocytosis via clathrin-coated pits. Once internalized, CXCR4 can be sorted to lysosomes for degradation or recycled back to the plasma membrane.

Caption: CXCR4 signaling and internalization pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following protocols are based on standard techniques used to study GPCR internalization and signaling.

Protocol: CXCR4 Receptor Internalization Assay

This assay quantifies the translocation of CXCR4 from the cell membrane to the cytoplasm upon agonist stimulation.

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

For visualization, transiently transfect cells with a plasmid encoding CXCR4 fused to a fluorescent protein (e.g., CXCR4-YFP) using a suitable transfection reagent (e.g., Lipofectamine). Allow 24-48 hours for protein expression.

-

-

Cell Plating:

-

Plate the transfected cells onto glass-bottom dishes or multi-well imaging plates suitable for high-resolution microscopy. Allow cells to adhere overnight.

-

-

Agonist Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute this compound in serum-free media to final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle-only control and a positive control (e.g., 100 ng/mL SDF-1).

-

Replace the culture medium with the treatment medium and incubate for a specified duration (e.g., 2 hours) at 37°C.

-

-

Cell Fixation and Imaging:

-

After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash again with PBS. If desired, stain nuclei with a fluorescent dye like DAPI.

-

Acquire images using a confocal microscope. Capture Z-stacks to clearly distinguish the cell membrane from the cytoplasm.

-

-

Image Analysis and Quantification:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence.

-

Define regions of interest (ROIs) for the cell membrane and the cytoplasm for at least 20 cells per condition.

-

Measure the mean fluorescence intensity in each compartment.

-

Calculate the percentage of internalized receptor as: (Cytoplasmic Intensity / (Cytoplasmic Intensity + Membrane Intensity)) * 100.

-

Caption: Experimental workflow for CXCR4 internalization assay.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic calcium following receptor activation.

-

Cell Preparation:

-

Plate CXCR4-expressing cells in a 96-well, black-walled, clear-bottom plate.

-

-

Dye Loading:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

-

Measurement:

-

Use a fluorescence plate reader or microscope equipped for ratiometric imaging.

-

Establish a baseline fluorescence reading.

-

Inject this compound (or controls) into the wells and immediately begin recording fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence at the two excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for single-wavelength dyes).

-

Plot the change in calcium concentration over time to determine the peak response.

-

Functional Implications and Conclusion

The ability of this compound to induce CXCR4 internalization is a critical aspect of its function as an agonist. While receptor activation triggers immediate signaling, internalization serves as a mechanism for signal termination and desensitization. This process can also lead to biased signaling, where internalized receptors continue to signal from endosomal compartments.

The agonistic and internalization-inducing properties of this compound have been leveraged in preclinical models to promote nerve recovery and axonal regeneration after damage. By stimulating the pro-regenerative pathways controlled by CXCR4, this compound holds potential as a therapeutic agent for peripheral nerve injuries.

Caption: Logical relationship of this compound agonist action.

References

NUCC-390: A Technical Guide to its Physicochemical Properties and Biological Activity for Research Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

NUCC-390 is a novel and selective small-molecule agonist of the C-X-C chemokine receptor 4 (CXCR4), a key mediator in numerous physiological and pathological processes, including nerve regeneration, immune response, and cancer metastasis. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its dihydrochloride salt, detailed experimental protocols for key biological assays, and a visualization of its signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the CXCR4 receptor.

Physicochemical Properties

The physicochemical properties of this compound and its commonly used dihydrochloride salt are summarized below. This data is essential for the preparation of stock solutions, formulation for in vitro and in vivo studies, and understanding the compound's general characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | Piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone |

| CAS Number | 1060524-97-1 |

| Chemical Formula | C₂₃H₃₃N₅O |

| Molecular Weight | 395.55 g/mol |

| Appearance | Solid powder |

| SMILES Code | O=C(N1CCCCC1)C2=NN(CCC)C3=C2CC(NCCC4=CC=NC=C4)CC3 |

Table 2: Physicochemical Properties of this compound Dihydrochloride

| Property | Value |

| CAS Number | 2749281-71-6 |

| Chemical Formula | C₂₃H₃₅Cl₂N₅O |

| Molecular Weight | 468.46 g/mol |

| Appearance | Light yellow to yellow solid |

| Solubility | DMSO: 100 mg/mL (213.47 mM) H₂O: 25 mg/mL (53.37 mM) (requires sonication) |

| Storage | Store at 4°C under nitrogen. For long-term storage of stock solutions, -80°C (6 months) or -20°C (1 month) under nitrogen is recommended. |

Biological Activity and Signaling Pathway

This compound functions as a selective agonist for the CXCR4 receptor, mimicking the action of its natural ligand, the chemokine CXCL12α. Activation of the CXCR4 receptor by this compound initiates a cascade of intracellular signaling events that are crucial for its biological effects, most notably the promotion of nerve regeneration. The binding of this compound to CXCR4, a G-protein coupled receptor (GPCR), leads to the activation of downstream signaling pathways, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the mobilization of intracellular calcium. These signaling events are central to the observed pro-regenerative effects of this compound on motor neurons.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature to characterize the biological activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of CXCR4 receptor activation.

Materials:

-

Cells expressing CXCR4 (e.g., C8161 melanoma cells).

-

Fura-2 AM (calcium indicator dye).

-

Pluronic F-127.

-

HEPES-buffered saline (HBS).

-

This compound.

-

AMD3100 (CXCR4 antagonist, for control experiments).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with dual excitation capabilities.

Protocol:

-

Cell Seeding: Seed CXCR4-expressing cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.

-

Compound Addition and Measurement:

-

Place the plate in a fluorescence plate reader set to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

-

Establish a baseline fluorescence reading for approximately 1-2 minutes.

-

Add this compound (e.g., at a final concentration of 10 µM) to the wells.[3]

-

For antagonist control experiments, pre-incubate cells with AMD3100 (e.g., 1 µM) for 10-15 minutes before adding this compound.

-

Continuously record the fluorescence ratio for 5-10 minutes to observe the change in intracellular calcium concentration.

-

-

Data Analysis: The change in [Ca²⁺]i is represented by the ratio of F340/F380. Plot the fluorescence ratio over time to visualize the calcium mobilization response.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of ERK, a key downstream kinase in the CXCR4 signaling pathway.

Materials:

-

CXCR4-expressing cells (e.g., C8161 cells).[4]

-

Serum-free cell culture medium.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment:

-

Plate CXCR4-expressing cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-12 hours prior to treatment.

-

Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes).[3]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.

-

Separate proteins by SDS-PAGE and transfer them to a PVCC membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing for Total ERK:

-

Strip the membrane of the phospho-ERK antibodies.

-

Re-probe the same membrane with an antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of phospho-ERK to total ERK.

CXCR4 Receptor Internalization Assay (Immunofluorescence)

This assay visualizes the this compound-induced internalization of the CXCR4 receptor from the cell surface.

Materials:

-

HEK293 cells transfected with CXCR4-YFP (or other suitable cell line).

-

Glass coverslips.

-

This compound.

-

AMD3100.

-

Paraformaldehyde (PFA) for fixing.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Mounting medium with DAPI.

-

Confocal microscope.

Protocol:

-

Cell Culture: Grow CXCR4-YFP expressing HEK293 cells on glass coverslips in a 24-well plate.

-

Treatment:

-

Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 2 hours) at 37°C to induce receptor internalization.

-

Include a negative control (vehicle-treated) and an antagonist control (pre-incubation with AMD3100 before this compound treatment).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes (if intracellular staining is required for other markers).

-

-

Mounting and Imaging:

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a confocal microscope.

-

-

Analysis: Observe the localization of the CXCR4-YFP signal. In untreated cells, the signal should be predominantly at the plasma membrane. In this compound-treated cells, the signal is expected to be in intracellular vesicles, indicating receptor internalization.

In Vivo Nerve Regeneration Model (Sciatic Nerve Crush)

This model assesses the in vivo efficacy of this compound in promoting functional recovery after peripheral nerve injury.

Materials:

-

CD-1 mice (or other suitable strain).

-

Anesthetics (e.g., ketamine/xylazine).

-

Surgical instruments.

-

This compound formulation for injection.

-

Electrophysiology equipment for measuring compound muscle action potentials (CMAPs).

Protocol:

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a small incision in the thigh to expose the sciatic nerve.

-

Carefully crush the sciatic nerve with fine forceps for a defined period (e.g., 30 seconds).

-

Suture the muscle and skin layers.

-

-

Drug Administration:

-

Administer this compound (e.g., 3.2 mg/kg, twice daily) via a suitable route (e.g., hind limb injection) for a specified duration (e.g., 3 days or longer).

-

Include a vehicle-treated control group.

-

-

Functional Assessment (CMAP recording):

-

At various time points post-injury, re-anesthetize the mice.

-

Re-expose the sciatic nerve and place stimulating electrodes proximal to the crush site.

-

Place recording electrodes on the gastrocnemius muscle.

-

Stimulate the nerve and record the CMAP.

-

-

Data Analysis: Measure the amplitude of the CMAP. An increase in CMAP amplitude in the this compound-treated group compared to the vehicle group indicates enhanced functional recovery of the neuromuscular junction.

Conclusion

This compound is a potent and selective small-molecule agonist of the CXCR4 receptor with promising therapeutic potential, particularly in the context of nerve regeneration. This technical guide provides essential physicochemical data and detailed experimental protocols to facilitate further research into its mechanism of action and preclinical development. The provided information is intended to serve as a foundational resource for scientists working to unlock the full therapeutic capabilities of targeting the CXCL12α-CXCR4 signaling axis.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Chemokine Receptor Trafficking by Confocal Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The CXCR4 Agonist NUCC-390: A Potent Stimulator of Neuronal Axon Growth

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NUCC-390, a small molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), on neuronal cell lines. The document consolidates key findings on its mechanism of action, presents quantitative data on its efficacy in promoting axonal growth, and provides detailed experimental protocols for researchers.

Core Mechanism of Action

This compound functions as a selective agonist for the CXCR4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including neurogenesis and neuronal repair.[1][2] Its pro-regenerative effects on neurons are primarily mediated through the activation of the CXCL12/CXCR4 signaling axis. The natural ligand for CXCR4 is the chemokine CXCL12α. This compound mimics the action of CXCL12α, promoting axonal elongation and functional recovery after neuronal damage.[2][3] The specificity of this compound's action is demonstrated by the complete inhibition of its effects in the presence of AMD3100, a well-characterized and selective antagonist of the CXCR4 receptor.[2]

Quantitative Data on Axonal Growth Promotion

This compound has been shown to significantly promote axon growth in a dose-dependent manner in different primary neuronal cell cultures.

Effect on Cerebellar Granule Neurons (CGNs)

In cultures of cerebellar granule neurons, treatment with this compound for 24 hours resulted in a significant increase in average axon length. The effect reaches a plateau at concentrations in the low micromolar range.

| This compound Concentration (µM) | Average Axon Length (% of Control) |

| 0 (Control) | 100% |

| 0.25 | ~130% |

| 0.50 | ~150% |

| 1.00 | ~160% |

| 1.25 | ~163% |

| Data is approximated from graphical representations in the cited literature. |

Effect on Spinal Cord Motor Neurons (SCMNs)

Similar pro-axonal growth effects were observed in primary cultures of rat spinal cord motor neurons treated with this compound for 24 hours.

| This compound Concentration (µM) | Average Axon Length (% of Control) |

| 0 (Control) | 100% |

| 0.1 | ~115% |

| 0.25 | ~135% |

| 0.5 | ~145% |

| Data is approximated from graphical representations in the cited literature. |

Inhibition by CXCR4 Antagonist AMD3100

The pro-regenerative effects of this compound are completely abolished by the co-treatment with the CXCR4-specific antagonist, AMD3100, confirming that this compound's activity is mediated through the CXCR4 receptor. In experiments with spinal cord motor neurons, the increase in axon length induced by 0.25 µM this compound was completely blocked by the presence of 10 µM AMD3100.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on neuronal cell lines.

Primary Cerebellar Granule Neuron (CGN) Culture and Axon Growth Assay

This protocol outlines the procedure for isolating and culturing CGNs from postnatal rats or mice and subsequently performing an axon growth assay.

Materials:

-

Postnatal day 6-8 rat or mouse pups

-

Dissection medium (e.g., HHGN solution)

-

Enzymatic digestion solution (e.g., Trypsin-DNase)

-

Culture medium for granule neurons (e.g., Basal Medium Eagle (BME) supplemented with serum and glucose)

-

Poly-L-lysine coated culture plates or coverslips

-

This compound

-

AMD3100 (optional, for inhibition studies)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization/blocking solution (e.g., PBS with Triton X-100 and serum)

-

Primary antibody against β3-tubulin

-

Fluorescently labeled secondary antibody

-

Microscope with fluorescence imaging capabilities

-

Image analysis software with neuron tracing capabilities (e.g., NeuronJ plugin for ImageJ)

Procedure:

-

Dissection and Dissociation:

-

Euthanize pups according to approved animal welfare protocols.

-

Dissect the cerebella in ice-cold dissection medium.

-

Mince the tissue and incubate in enzymatic digestion solution at 37°C.

-

Mechanically dissociate the cells by trituration to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in culture medium.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells at the desired density on poly-L-lysine coated surfaces.

-

-

Treatment:

-

Allow neurons to adhere for 24 hours.

-

Add this compound to the culture medium at various final concentrations (e.g., 0.25, 0.5, 1.0, 1.25 µM). For inhibition studies, pre-incubate with AMD3100 (e.g., 10 µM) before adding this compound.

-

Incubate the treated neurons for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize and block non-specific antibody binding.

-

Incubate with a primary antibody against β3-tubulin overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Measure the length of the longest axon for a significant number of neurons per condition using image analysis software.

-

Calculate the average axon length for each treatment group and normalize to the control group.

-

Primary Spinal Cord Motor Neuron (SCMN) Culture and Axon Growth Assay

This protocol describes the culture of SCMNs and the assessment of this compound's effect on their axonal growth.

Materials:

-

Embryonic day 14-15 rat or mouse embryos

-

Dissection and culture reagents specific for motor neurons

-

Poly-L-lysine and laminin coated culture plates

-

This compound

-

AMD3100

-

Reagents for immunofluorescence as described in section 3.1.

Procedure:

-

Isolation and Culture:

-

Dissect the spinal cords from embryos.

-

Isolate the motor neuron population using established protocols, which may involve density gradient centrifugation.

-

Plate the purified motor neurons on poly-L-lysine and laminin coated plates.

-

-

Treatment and Analysis:

-

After allowing the neurons to attach, treat with this compound at desired concentrations (e.g., 0.1, 0.25, 0.5 µM) for 24 hours.

-

Perform immunofluorescence staining for β3-tubulin, image acquisition, and axon length quantification as described in section 3.1.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound activates the CXCR4 receptor, initiating downstream signaling cascades that promote axonal growth. The specific intracellular pathways activated by this compound in neurons are believed to be similar to those activated by the natural ligand CXCL12, which include the PI3K/Akt/mTOR and MEK/ERK pathways. The action of this compound can be blocked by the competitive antagonist AMD3100.

Caption: this compound signaling pathway in neuronal cells.

Experimental Workflow for Axon Growth Assay

The following diagram illustrates the general workflow for assessing the impact of this compound on neuronal axon growth in vitro.

Caption: Experimental workflow for in vitro axon growth assay.

Conclusion

This compound is a promising small molecule that effectively promotes axonal growth in neuronal cell lines through the activation of the CXCR4 receptor. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in the context of nerve injury and neurodegenerative diseases. The established in vitro models are robust systems for screening and characterizing novel compounds targeting the CXCL12/CXCR4 axis for neuronal repair.

References

A Technical Guide to NUCC-390: Foundational Research in CXCR4-Mediated Neuroregeneration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on NUCC-390, a novel small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). It details the core mechanism of action, summarizes key preclinical findings, and presents the experimental protocols used to establish its pro-regenerative capabilities.

Introduction

The peripheral nervous system possesses an intrinsic capacity for regeneration, yet functional recovery after injury or in neurodegenerative diseases is often slow and incomplete. A key signaling pathway involved in neuronal development and repair is mediated by the chemokine CXCL12α and its receptor, CXCR4.[1][2][3] Activation of this axis is crucial for processes like stem cell migration, inflammation, and motor axon growth.[1][4] However, the therapeutic use of the natural ligand, CXCL12α, is hampered by poor pharmacokinetics.

This has led to the investigation of small-molecule CXCR4 agonists, such as this compound, which can mimic the pro-regenerative effects of CXCL12α with improved drug-like properties. Foundational research has demonstrated that this compound strongly promotes the functional and anatomical recovery of neurons in various models of neurodegeneration and injury. This document synthesizes the pivotal data and methodologies from this research.

Core Mechanism of Action

This compound is a selective small-molecule agonist for the G-protein coupled receptor CXCR4. Its mechanism centers on binding to and activating CXCR4, which is expressed on the surface of damaged neuronal axons. This activation initiates downstream intracellular signaling cascades, including the MAPK/ERK pathway, which ultimately promotes axonal growth and elongation. The specificity of this compound's action is confirmed by its complete inhibition by AMD3100 (Plerixafor), a well-characterized antagonist of the CXCR4 receptor. This targeted engagement makes this compound a promising candidate for therapies aimed at accelerating nerve repair.

Preclinical Evidence: Key Experiments and Findings

The pro-regenerative effects of this compound have been validated across multiple preclinical models, from primary neuron cultures to in vivo models of acute and traumatic nerve injury.

In Vitro Axonal Growth Assays

To confirm the direct effect of this compound on neuronal growth, experiments were conducted on primary cultures of spinal cord motor neurons (SCMNs) and cerebellar granule neurons (CGNs).

-

Objective: To quantify the dose-dependent impact of this compound on the elongation of motor axons.

-

Key Findings: Treatment with this compound for 24 hours resulted in a significant, dose-dependent increase in axon length. This effect was shown to be mediated by CXCR4, as co-treatment with the antagonist AMD3100 blocked the observed axonal growth.

Table 1: Effect of this compound on Axon Length in Primary Neurons

| Treatment Group | Concentration (µM) | Outcome | Citation |

|---|---|---|---|

| Control (Vehicle) | - | Baseline axon length (100%) | |

| This compound | 0.25 - 1.25 | Significant, dose-dependent increase in axon length |

| this compound + AMD3100 | 0.25 + 10 | Axon growth blocked; length comparable to control | |

Toxin-Induced Neurodegeneration Model (α-Latrotoxin)

A model of acute and reversible motor axon terminal degeneration was established using α-Latrotoxin (α-LTx), a neurotoxin from the black widow spider, to assess in vivo efficacy.

-

Objective: To determine if this compound can accelerate the functional and anatomical recovery of the neuromuscular junction (NMJ) after complete degeneration.

-

Key Findings: Mice treated with this compound showed a significantly stronger recovery of neurotransmission compared to vehicle-treated animals 72 hours post-injury. This functional recovery was measured by recording Evoked Junctional Potentials (EJPs). The pro-regenerative action was confirmed to be CXCR4-dependent, as it was completely prevented by AMD3100.

Table 2: Functional Recovery of NMJ 72h After α-LTx Induced Degeneration

| Treatment Group | Dosing | EJP Amplitude (Relative to Control) | Citation |

|---|---|---|---|

| Vehicle | Daily | Significantly reduced neurotransmission | |

| This compound | 3.2 mg/kg, twice daily | Strong stimulation of neurotransmission recovery | |

| AMD3100 | Daily | No significant recovery; similar to vehicle |

| this compound + AMD3100 | As above | Recovery abrogated; similar to vehicle | |

Traumatic Nerve Injury Model (Sciatic Nerve Crush)

To assess this compound in a clinically relevant trauma context, a sciatic nerve crush model was utilized in mice.

-

Objective: To evaluate the ability of this compound to promote functional and anatomical repair after a traumatic peripheral nerve injury.

-

Key Findings: Following a nerve crush, the CXCR4 receptor and its ligand CXCL12α are strongly expressed at the injury site, with CXCR4 located in the axon and CXCL12α in surrounding Schwann cells. Treatment with this compound significantly promoted the functional recovery of the nerve, as measured by Compound Muscle Action Potential (CMAP) recordings. Anatomical analysis confirmed that this compound fosters the elongation of motor neuron axons in vivo.

Summary of Experimental Protocols

Protocol: In Vitro Axon Elongation Assay

-

Cell Culture: Primary spinal cord motor neurons (SCMNs) are isolated and cultured.

-

Treatment: After cell adhesion, the culture medium is replaced with medium containing this compound at various concentrations (e.g., 0.25 µM), vehicle, the antagonist AMD3100 (e.g., 10 µM), or a combination of this compound and AMD3100.

-

Incubation: Cells are incubated for 24 hours to allow for axonal growth.

-

Staining: Neurons are fixed and stained for the axonal marker β3-tubulin.

-

Analysis: Axons are traced and their lengths are measured using imaging software. Data is typically normalized to the average length of vehicle-treated control neurons.

Protocol: In Vivo α-LTx Model of NMJ Regeneration

-

Animal Model: CD-1 mice are used for the experiment.

-

Toxin Injection: α-Latrotoxin (α-LTx) is injected locally into the hind limb muscle (e.g., soleus) to induce synchronous and complete degeneration of motor axon terminals.

-

Treatment Regimen: Mice receive daily treatments (e.g., via hind limb injection) of either vehicle, this compound (e.g., 3.2 mg/kg), AMD3100, or a combination.

-

Endpoint Analysis (72 hours):

-

Electrophysiology: Soleus muscles are dissected for ex vivo recording of Evoked Junctional Potentials (EJPs) to provide a quantitative measure of neurotransmission recovery.

-

Immunohistochemistry: Muscles are fixed, and neuromuscular junctions are stained for presynaptic markers (e.g., syntaxin-1A/1B) and postsynaptic acetylcholine receptors (using fluorescent α-Bungarotoxin) to visualize anatomical re-innervation.

-

Protocol: In Vivo Sciatic Nerve Crush Model

-

Animal Model: Six to eight-week-old CD1 or C57BL6-J mice are used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve is exposed and compressed (crushed) with forceps for a controlled duration.

-

Treatment: Post-surgery, animals are treated with this compound or vehicle according to the study's dosing schedule.

-

Functional Assessment: Functional recovery is monitored over time by recording the Compound Muscle Action Potential (CMAP) of the target muscle upon electrical stimulation of the sciatic nerve.

Conclusion and Future Directions

The foundational research on this compound provides compelling evidence of its role as a potent promoter of neuroregeneration. By selectively activating the CXCR4 receptor, this compound effectively stimulates axonal growth and accelerates functional recovery in diverse preclinical models of peripheral nerve damage. Its specific, antagonist-reversible mechanism of action underscores its potential as a targeted therapeutic.

These findings strongly support the continued investigation of this compound. Future studies may explore its efficacy in other neurodegenerative conditions, such as amyotrophic lateral sclerosis (ALS), where fostering regenerative programs could slow disease progression. If subsequent studies are successful, this compound could become a strong candidate for clinical trials to evaluate its efficacy in treating human peripheral neurotraumas, neuropathies, and neuromuscular disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NUCC-390 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUCC-390 is a novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a G protein-coupled receptor, CXCR4 and its natural ligand, CXCL12 (SDF-1), play a crucial role in various physiological and pathological processes, including immune responses, stem cell homing, and neuronal development. This compound mimics the action of CXCL12, inducing CXCR4 receptor internalization and activating downstream signaling pathways, which ultimately promotes nerve recovery and axonal growth.[1][3][4] These properties make this compound a promising candidate for therapeutic applications in neurodegeneration and nerve injury.

This document provides detailed in vitro experimental protocols to study the activity of this compound, focusing on its effects on CXCR4 signaling and neuronal cells.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro experiments with this compound.

| Experimental Assay | Cell Line | This compound Concentration | Incubation Time | Observed Effect |

| Calcium Mobilization Assay | C8161 melanoma cells | 10 µM | Acute | Induces a strong intracellular calcium ((Ca)i) response. |

| ERK Phosphorylation Assay | - | 10 µM | 30 minutes | Increases the level of phosphorylated ERK (pERK). |

| CXCR4 Receptor Internalization | HEK cells (expressing CXCR4-YFP) | 10 µM | 2 hours | Induces internalization of the CXCR4 receptor. |

| Axonal Growth Assay | Cerebellar Granule Neurons (CGNs) | 0.0625 - 1.25 µM | 24 hours | Stimulates axonal growth in a dose-dependent manner. |

| Axonal Elongation Assay | Spinal Cord Motor Neurons (SCMNs) | 0.25 µM | 24 hours | Promotes elongation of motor axons. |

Signaling Pathway

This compound, as a CXCR4 agonist, activates intracellular signaling cascades upon binding to the receptor. This leads to a cellular response, including the mobilization of calcium and the activation of the MAPK/ERK pathway, which are crucial for cell proliferation and differentiation. The binding of this compound also triggers the internalization of the CXCR4 receptor, a common mechanism for GPCR regulation.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the fluorescent indicator Fura-2 AM.

Materials:

-

C8161 melanoma cells

-

This compound

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS)

-

DMSO

-

Probenecid (optional, to prevent dye leakage)

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Protocol:

-

Cell Preparation:

-

Culture C8161 cells to 80-90% confluency in a 96-well plate or on coverslips.

-

-

Fura-2 AM Loading:

-

Prepare a fresh loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Gently wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS (with or without probenecid) for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Measurement:

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm.

-

Add this compound (e.g., 10 µM final concentration) and continuously record the fluorescence ratio (F340/F380) over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

ERK Phosphorylation Western Blot Assay

This protocol details the detection of increased ERK phosphorylation in response to this compound treatment.

Materials:

-

CXCR4-expressing cells (e.g., HEK293)

-

This compound

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours prior to treatment to reduce basal pERK levels.

-

Treat the cells with this compound (e.g., 10 µM) for 30 minutes at 37°C. Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

CXCR4 Receptor Internalization Assay

This protocol describes a method to visualize the internalization of CXCR4 in response to this compound using cells expressing a fluorescently tagged receptor.

Materials:

-

HEK293 cells stably expressing CXCR4-YFP (or other fluorescent tag)

-

This compound

-

Cell culture medium

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Protocol:

-

Cell Plating:

-

Plate HEK293-CXCR4-YFP cells on glass coverslips and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with this compound (e.g., 10 µM) for 2 hours at 37°C. Include an untreated control.

-

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

-

-

Imaging and Analysis:

-

Image the cells using a confocal microscope.

-

In untreated cells, CXCR4-YFP fluorescence will be predominantly at the cell membrane.

-

In this compound-treated cells, an increase in intracellular punctate fluorescence will be observed, indicating receptor internalization.

-

Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the cell membrane.

-

References

Application Notes and Protocols: Determining the Optimal Concentration of NUCC-390 for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

NUCC-390 is a novel, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4)[1]. As a G-protein coupled receptor, CXCR4 and its natural ligand, CXCL12 (also known as SDF-1), play a crucial role in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis. This compound mimics the action of CXCL12, activating downstream signaling pathways and promoting cellular responses such as axonal growth[1][2]. These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture experiments.

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist for the CXCR4 receptor[1]. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. One of the key pathways activated is the mitogen-activated protein kinase (MAPK) pathway, evidenced by the phosphorylation of extracellular signal-regulated kinase (ERK)[1]. Activation of CXCR4 by this compound also leads to an increase in intracellular calcium concentration and induces the internalization of the receptor. The biological effects of this compound can be effectively blocked by the selective CXCR4 antagonist, AMD3100.

References

Application Notes and Protocols for NUCC-390 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of NUCC-390, a novel and selective small-molecule agonist of the C-X-C motif chemokine receptor 4 (CXCR4). Proper preparation and storage of this stock solution are critical for ensuring its stability and efficacy in various experimental settings.

This compound: A Potent CXCR4 Agonist

This compound acts as an agonist for the CXCR4 receptor, a G-protein coupled receptor involved in a multitude of physiological and pathological processes.[1] Activation of CXCR4 by its natural ligand, CXCL12, or by agonists like this compound, triggers downstream signaling cascades that play a role in neurogenesis, immune responses, and cell migration.[2] Notably, this compound has been shown to promote the recovery and regeneration of nerve terminals after damage, highlighting its potential therapeutic applications in neurodegenerative conditions.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₃N₅O | |

| Molecular Weight | 395.54 g/mol | |

| CAS Number | 1060524-97-1 | |

| Appearance | Solid. Light brown to brown. | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (250 mg/mL) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

-

Weigh this compound Powder: In a suitable weighing vessel, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.955 mg of this compound (Molecular Weight = 395.54 g/mol ).

-

Dissolve in DMSO: Transfer the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 3.955 mg of this compound, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. The volume of the aliquots should be appropriate for your planned experiments.

-

Storage: Store the aliquoted stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Note on a variation: The dihydrochloride salt of this compound has a molecular weight of 468.46 g/mol . If using this form, adjust the mass accordingly for stock solution preparation.

Visualization of Signaling and Workflow

This compound Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound binding to the CXCR4 receptor.

Caption: this compound activates CXCR4, leading to downstream signaling and promoting nerve regeneration.

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the logical workflow for preparing the this compound stock solution.

Caption: Workflow for preparing a this compound stock solution.

References

- 1. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

Application Notes and Protocols: NUCC-390 Dosage for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NUCC-390, a selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), in preclinical in vivo mouse models of nerve injury. The included protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a novel agonist of the CXCR4 receptor, a key player in nerve regeneration. Activation of the CXCL12α/CXCR4 signaling axis has been shown to promote axonal growth and functional recovery after nerve damage.[1][2][3][4] this compound mimics the action of the endogenous ligand CXCL12α, offering a promising therapeutic strategy for conditions involving peripheral nerve injury.[1] In vivo studies in mice have demonstrated its efficacy in promoting nerve repair and functional recovery in various models of neurodegeneration.

Mechanism of Action